molecular formula C7H7NO B1206884 p-Nitrosotoluene CAS No. 623-11-0

p-Nitrosotoluene

Cat. No.: B1206884
CAS No.: 623-11-0
M. Wt: 121.14 g/mol
InChI Key: NYJYFSGMYHSTNZ-UHFFFAOYSA-N
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Description

p-Nitrosotoluene: is an organic compound with the chemical formula C₇H₇NO. It is a derivative of toluene where a nitroso group (-NO) is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Chemistry:

  • p-Nitrosotoluene is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
  • It serves as a precursor for the synthesis of p-nitrobenzaldehyde and p-nitrobenzoic acid, which are important in organic synthesis.

Biology and Medicine:

  • Research on this compound includes its potential use in the development of new drugs and therapeutic agents.
  • It is studied for its biological activity and potential effects on cellular processes.

Industry:

  • This compound is used in the production of dyes and pigments.
  • It is also employed in the manufacture of rubber chemicals and other industrial products.

Mechanism of Action

The mechanism of action of p-Nitrosotoluene involves the isomerization of –NO2 to ONO and C–NO2 bond dissociation . These reactions play a significant role in the initial channels for p-nitrotoluene .

Safety and Hazards

P-Nitrosotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and can cause harm to organs such as the kidney, liver, spleen, and blood with repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Toluene: p-Nitrosotoluene can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the para isomer.

    Reduction of p-Nitrotoluene: Another method involves the reduction of p-nitrotoluene using reducing agents such as iron powder and hydrochloric acid. This process converts the nitro group (-NO₂) to a nitroso group (-NO).

Industrial Production Methods: Industrial production of this compound often involves the nitration of toluene followed by selective reduction processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Nitrosotoluene can undergo oxidation reactions to form p-nitrobenzaldehyde or p-nitrobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of p-toluidine. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and molecular oxygen.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst, and iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts.

Major Products:

    Oxidation: p-Nitrobenzaldehyde, p-nitrobenzoic acid.

    Reduction: p-Toluidine.

    Substitution: Various substituted toluenes depending on the substituent introduced.

Comparison with Similar Compounds

    p-Nitrotoluene: Similar in structure but contains a nitro group (-NO₂) instead of a nitroso group (-NO).

    m-Nitrosotoluene and o-Nitrosotoluene: Isomers of p-nitrosotoluene with the nitroso group attached to the meta and ortho positions, respectively.

Uniqueness:

  • This compound is unique due to its specific reactivity and the position of the nitroso group, which influences its chemical behavior and applications.
  • Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

IUPAC Name

1-methyl-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYFSGMYHSTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211356
Record name 4-Nitrosotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-11-0
Record name 1-Methyl-4-nitrosobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosotoluene
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Record name 4-Nitrosotoluene
Source EPA DSSTox
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Record name p-nitrosotoluene
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Record name 4-Methylnitrosobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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